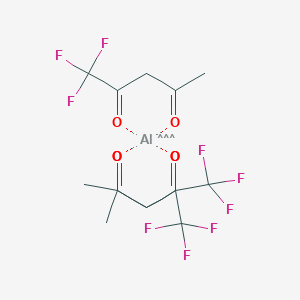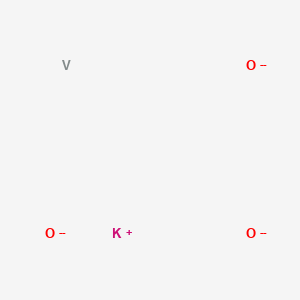
Potassium vanadium oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium vanadium oxide (KVO) is a unique compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the vanadium oxide family, which is known for its interesting physical and chemical properties. KVO has been studied for its potential use in energy storage, catalysis, and other applications. In
Mécanisme D'action
The mechanism of action of Potassium vanadium oxide is not fully understood. However, it is believed that Potassium vanadium oxide interacts with the active sites of enzymes and proteins, leading to changes in their activity. Potassium vanadium oxide has also been shown to interact with DNA, leading to changes in gene expression.
Effets Biochimiques Et Physiologiques
Potassium vanadium oxide has been shown to have several biochemical and physiological effects. In vitro studies have shown that Potassium vanadium oxide has antioxidant properties and can scavenge free radicals. Potassium vanadium oxide has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In vivo studies have shown that Potassium vanadium oxide can improve glucose tolerance and insulin sensitivity in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
Potassium vanadium oxide has several advantages for lab experiments, including its low cost, easy synthesis, and stability. However, Potassium vanadium oxide has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of Potassium vanadium oxide. One area of research is the development of Potassium vanadium oxide-based materials for energy storage applications. Another area of research is the study of Potassium vanadium oxide's catalytic properties in the oxidation of organic compounds. Additionally, the potential use of Potassium vanadium oxide in biomedical applications, such as cancer therapy, is an area of interest. Finally, the study of Potassium vanadium oxide's toxicity and its potential environmental impact is an important area of research.
Conclusion:
In conclusion, Potassium vanadium oxide is a unique compound that has gained significant attention in the scientific community due to its potential applications in various fields. Potassium vanadium oxide has been studied for its potential use in energy storage, catalysis, and electrochemistry. Potassium vanadium oxide has several biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the study of Potassium vanadium oxide, including the development of Potassium vanadium oxide-based materials for energy storage applications and the study of Potassium vanadium oxide's potential use in biomedical applications.
Méthodes De Synthèse
Potassium vanadium oxide can be synthesized using various methods, including solid-state reactions, hydrothermal synthesis, and sol-gel methods. The most common method of synthesis is the solid-state reaction. In this method, vanadium pentoxide (V2O5) and potassium carbonate (K2CO3) are mixed and heated at high temperatures (above 600°C) in an inert atmosphere. The resulting product is Potassium vanadium oxide, which is a black powder.
Applications De Recherche Scientifique
Potassium vanadium oxide has been studied for its potential applications in various fields, including energy storage, catalysis, and electrochemistry. In energy storage, Potassium vanadium oxide has been used as a cathode material in lithium-ion batteries. Potassium vanadium oxide has also been studied for its catalytic properties in the oxidation of alcohols and the reduction of nitro compounds. In electrochemistry, Potassium vanadium oxide has been used as an electrode material in supercapacitors.
Propriétés
Numéro CAS |
11126-20-8 |
|---|---|
Nom du produit |
Potassium vanadium oxide |
Formule moléculaire |
KO3V-5 |
Poids moléculaire |
138.038 g/mol |
Nom IUPAC |
potassium;oxygen(2-);vanadium |
InChI |
InChI=1S/K.3O.V/q+1;3*-2; |
Clé InChI |
WAMGQABPPBZHJS-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[K+].[V] |
SMILES canonique |
[O-2].[O-2].[O-2].[K+].[V] |
Autres numéros CAS |
14293-78-8 14638-93-8 |
Synonymes |
Potassium vanadium oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



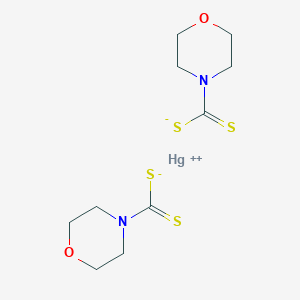
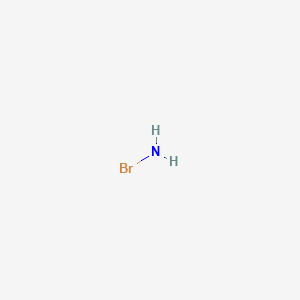
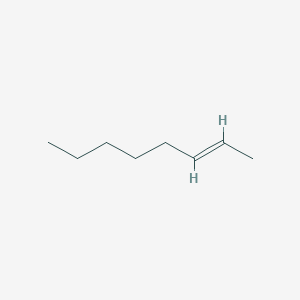
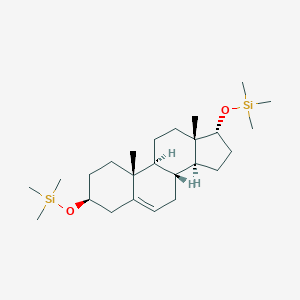
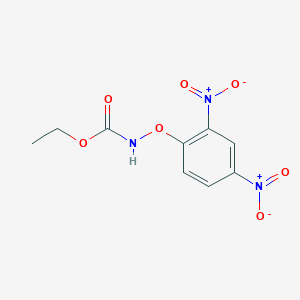
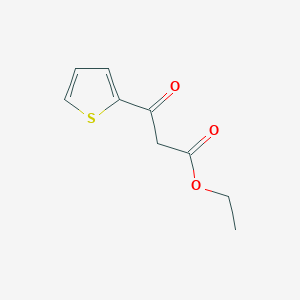
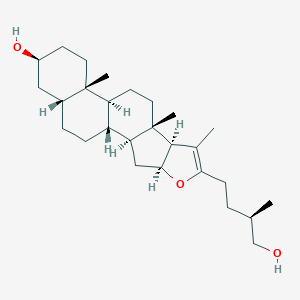

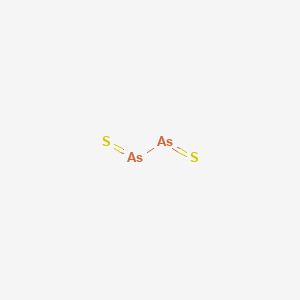
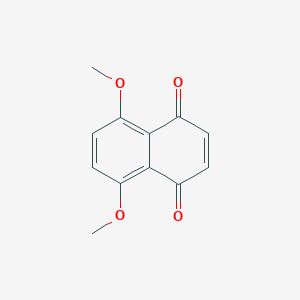
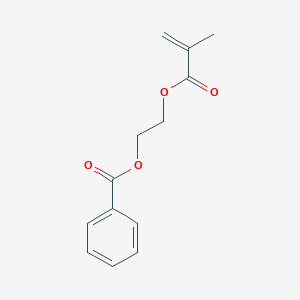
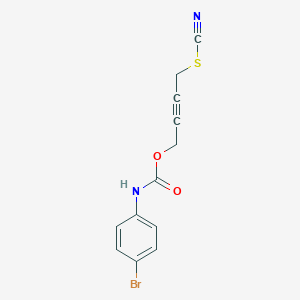
![[(2R,3R,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate](/img/structure/B89260.png)
